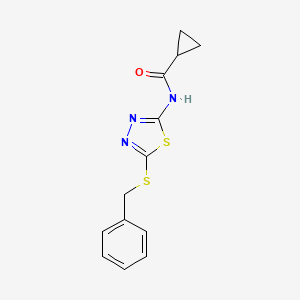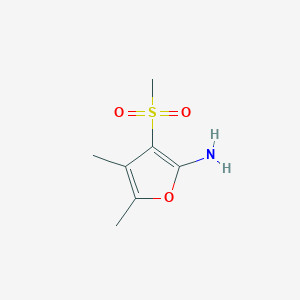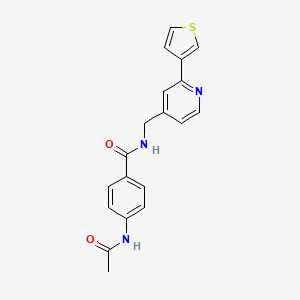
2-メトキシ-N-(2-(プロピルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This involves examining the molecular structure of the compound, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its spectral data .科学的研究の応用
薬理学的研究
2-メトキシ-N-(2-(プロピルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)アセトアミド: は、その独特の化学構造により、薬理学的研究において潜在能力を示しています。研究者は、その神経保護剤としての可能性を調査しています。 この化合物は、特定の神経受容体と相互作用する能力があり、アルツハイマー病やパーキンソン病などの神経変性疾患の治療法の開発に役立つ可能性があります .
がん研究
この化合物は、その抗がん特性について調査されています。研究によると、この化合物は、特定のがん細胞の代謝経路を阻害することで、これらの細胞の増殖を抑制する可能性があります。 その独特の構造により、がん細胞の増殖に関与する特定の酵素を標的にすることができ、腫瘍学におけるさらなる開発のための有望な候補となっています .
抗炎症作用
研究によると、2-メトキシ-N-(2-(プロピルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)アセトアミドは、抗炎症作用を持つ可能性があります。この化合物は、さまざまなin vitroおよびin vivoモデルにおいて炎症を軽減することが観察されています。 このことは、関節炎やその他の炎症性疾患などの治療に役立つ可能性のある新しい抗炎症薬の開発のための潜在的な候補となっています .
抗菌活性
この化合物は、その抗菌特性についても研究されています。予備的な研究によると、この化合物は、特定の細菌や真菌の増殖を阻害する可能性があります。 これは、抗生物質耐性菌の脅威に対抗するために不可欠な、新しい抗菌剤の開発における使用の可能性を開きます .
心臓血管研究
心臓血管研究において、2-メトキシ-N-(2-(プロピルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)アセトアミドは、その潜在的な心臓保護効果について調査されています。 研究では、この化合物が心臓機能を調節し、心臓細胞を損傷から保護する能力が調査されており、心臓病の新しい治療法につながる可能性があります .
疼痛管理
この化合物は、疼痛管理における可能性についても調査されています。神経系における特定の疼痛受容体との相互作用により、この化合物は新しいタイプの鎮痛剤として開発される可能性があります。 これは、従来の鎮痛薬の代替となり、副作用が少なくなる可能性があります .
抗酸化特性
研究によると、2-メトキシ-N-(2-(プロピルスルホニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)アセトアミドは、抗酸化特性を持つ可能性があります。これは、この化合物が体内のフリーラジカルを中和するのに役立ち、それによって細胞を酸化ストレスと損傷から保護することを意味します。 この特性は、酸化ストレスが重要な役割を果たす疾患の治療法の開発において特に重要です .
薬物送達システム
最後に、この化合物は、薬物送達システムにおける潜在的な使用について研究されています。この化合物の化学的特性により、さまざまな治療薬の効果と標的を向上させることができる新しい送達メカニズムの開発に適した候補となっています。 これは、薬物を特定の組織や細胞に送達し、効果を高め、副作用を軽減する可能性があります .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-8-22(19,20)17-7-6-12-4-5-14(9-13(12)10-17)16-15(18)11-21-2/h4-5,9H,3,6-8,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGTMCBNZBPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
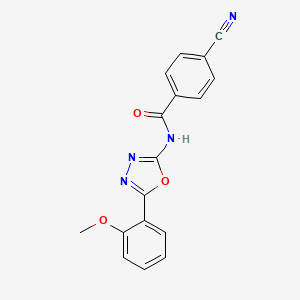
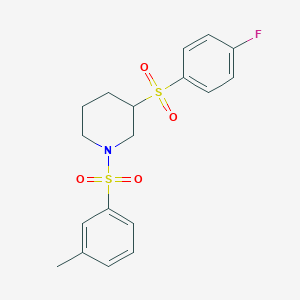

![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
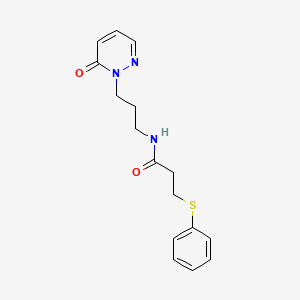

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

